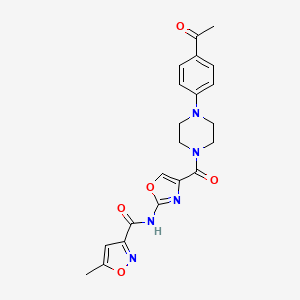
N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O5 and its molecular weight is 423.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that integrates various functional groups, including piperazine, oxazole, and isoxazole moieties. This article delves into the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O4, with a molecular weight of 396.4 g/mol. The compound features a piperazine ring, which is often associated with diverse pharmacological activities, and an oxazole moiety that enhances its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O4 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1396858-84-6 |
The compound exhibits potential activity as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is an enzyme that hydrolyzes various endogenous lipids, including anandamide, which plays a crucial role in pain modulation and inflammation. Inhibition of FAAH can lead to increased levels of these lipids, thereby enhancing their physiological effects.
Pharmacological Properties
- Analgesic Effects : Research indicates that compounds similar to this compound may exhibit analgesic properties by modulating pain pathways through FAAH inhibition .
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing piperazine rings have shown moderate to good antimicrobial activity . This may extend to the target compound, warranting further investigation.
- Antitumor Activity : Some studies have highlighted the potential for compounds with similar structures to exhibit antitumor properties, making them candidates for cancer therapy .
Study 1: FAAH Inhibition and Pain Modulation
A study evaluated the analgesic effects of FAAH inhibitors in animal models. The results demonstrated that compounds similar to the target compound significantly reduced tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain . This suggests a promising therapeutic avenue for chronic pain management.
Study 2: Antimicrobial Screening
In vitro tests conducted on related piperazine derivatives showed varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Compounds were evaluated using standard antimicrobial susceptibility tests, revealing that several derivatives exhibited notable activity against resistant strains .
Properties
IUPAC Name |
N-[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-13-11-17(24-31-13)19(28)23-21-22-18(12-30-21)20(29)26-9-7-25(8-10-26)16-5-3-15(4-6-16)14(2)27/h3-6,11-12H,7-10H2,1-2H3,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPHSSQUVTYXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














